molecular formula C10H13NO B1366946 3-Methyl-1-(pyridin-2-yl)butan-2-one CAS No. 10330-59-3

3-Methyl-1-(pyridin-2-yl)butan-2-one

Cat. No.: B1366946
CAS No.: 10330-59-3
M. Wt: 163.22 g/mol
InChI Key: GYMDLNBTFGPEBW-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Containing Ketones Research

Pyridine-containing ketones are a class of organic compounds that have garnered significant interest in various fields of chemistry, most notably in medicinal chemistry and materials science. The pyridine (B92270) moiety, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic and structural properties to these molecules. rsc.org The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor and a coordination site for metal ions, making these compounds valuable as ligands in coordination chemistry. wikipedia.orgnih.govacs.org

The incorporation of a ketone functional group adjacent to the pyridine ring, as seen in 2-picolyl ketones, introduces a reactive site for a variety of chemical transformations. researchgate.netresearchgate.net Research in this area often focuses on the synthesis of these compounds and their subsequent use as building blocks for more complex molecules, including pharmaceuticals and other biologically active compounds. The reactivity of the methylene (B1212753) group adjacent to both the pyridine ring and the carbonyl group in 2-picolyl ketones allows for a range of reactions, including alkylation and acylation. researchgate.netnih.gov

Overview of Structural Features and Potential Research Interest

The structure of 3-Methyl-1-(pyridin-2-yl)butan-2-one, with the chemical formula C10H13NO, combines a 2-substituted pyridine ring with an isopropyl ketone moiety. cymitquimica.comchemicalbook.comchemspider.com This arrangement of functional groups suggests several avenues for potential research interest. The nitrogen atom in the pyridine ring can act as a ligand for metal complexes, and the carbonyl oxygen of the ketone group could also participate in coordination, potentially forming bidentate ligands. wikipedia.orgacs.org The study of such metal complexes is a significant area of research due to their potential applications in catalysis and materials science.

The presence of a chiral center, if the compound were to be functionalized at the methylene bridge, or the general steric and electronic properties of the isopropyl group could influence the compound's reactivity and its interactions in biological systems. The spectroscopic properties of such molecules, including their NMR and mass spectra, would be crucial for their characterization and for understanding their electronic structure. tandfonline.comresearchgate.net

Historical Perspective on Related Chemical Entities

The history of pyridine chemistry dates back to the 19th century, with its initial isolation from coal tar. nih.gov The elucidation of its structure as a benzene (B151609) ring with one CH group replaced by a nitrogen atom was a significant milestone. rsc.org Early synthetic methods for pyridine derivatives were developed by chemists like Arthur Rudolf Hantzsch in 1881 and later by Aleksei Chichibabin in 1924, whose methods are still relevant in industrial production. researchgate.net

The synthesis of 2-substituted pyridines, a category to which this compound belongs, has been an area of continuous development. Early methods often involved the reaction of pyridine with organometallic reagents like Grignard reagents. acs.orgnih.govorganic-chemistry.org Over the years, more sophisticated methods have been developed, including cross-coupling reactions and functionalization of pyridine N-oxides, allowing for more precise control over the substitution pattern. nih.govorganic-chemistry.org The study of 2-picolyl ketones, specifically, has a long history, with early research focusing on their synthesis and tautomeric properties. researchgate.netresearchgate.net This historical foundation has paved the way for the exploration of a wide variety of pyridine-containing ketones and their potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-pyridin-2-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMDLNBTFGPEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20488442
Record name 3-Methyl-1-(pyridin-2-yl)butan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10330-59-3
Record name 3-Methyl-1-(pyridin-2-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20488442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies for 3 Methyl 1 Pyridin 2 Yl Butan 2 One

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. For 3-Methyl-1-(pyridin-2-yl)butan-2-one, the analysis primarily focuses on the disconnection of carbon-carbon bonds adjacent to the central carbonyl group.

Carbon-Carbon Bond Formation Approaches

The most logical disconnections for the target molecule involve the two C-C bonds in the α-position to the ketone.

Disconnection A: C(1)-C(2) Bond

This strategy involves breaking the bond between the pyridin-2-ylmethyl moiety and the carbonyl carbon. This disconnection suggests a synthetic route involving the acylation of a 2-picolyl anion equivalent with an isobutyryl electrophile.

Target Molecule: this compound

Synthons: 2-Picolyl anion (pyridin-2-yl-CH₂⁻) and an Isobutyryl cation ((CH₃)₂CHCO⁺)

Synthetic Equivalents: 2-Picolyllithium (generated from 2-methylpyridine) and Isobutyryl chloride.

Disconnection B: C(2)-C(3) Bond

Alternatively, disconnection of the bond between the carbonyl carbon and the isopropyl group points towards an α-alkylation strategy. This approach starts from a simpler pyridin-2-yl ketone.

Target Molecule: this compound

Synthons: An enolate of 2-acetylpyridine (B122185) and an isopropyl cation ((CH₃)₂CH⁺)

Synthetic Equivalents: The lithium enolate of 1-(pyridin-2-yl)ethanone and 2-bromopropane (B125204).

Heteroatom Functionalization Routes

This approach considers the ketone functional group as a result of a transformation from another functional group, typically an alcohol. This is a functional group interconversion (FGI) strategy.

Disconnection via Oxidation:

The ketone is envisioned as the product of the oxidation of a corresponding secondary alcohol. This pushes the primary challenge of C-C bond formation back to the synthesis of the alcohol precursor.

Target Molecule: this compound

Precursor: 3-Methyl-1-(pyridin-2-yl)butan-2-ol

Reaction: Oxidation of a secondary alcohol.

The alcohol precursor itself can be retrosynthetically disconnected to a 2-picolyl anion and isobutyraldehyde (B47883), providing a clear path from simple starting materials.

Classical Synthetic Routes

Based on the retrosynthetic analysis, several classical synthetic methodologies can be proposed for the synthesis of this compound.

Alkylation Reactions in α-Position to Carbonyl

This method follows the logic of Disconnection B, utilizing the α-alkylation of a pre-formed pyridinyl ketone. The synthesis begins with the formation of an enolate from 1-(pyridin-2-yl)ethanone (2-acetylpyridine), which is then treated with an isopropyl electrophile.

The key steps are:

Enolate Formation: 1-(pyridin-2-yl)ethanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to quantitatively form the lithium enolate.

Alkylation: The enolate solution is then treated with an alkylating agent, such as 2-bromopropane or 2-iodopropane. The reaction mixture is allowed to warm to room temperature to facilitate the Sₙ2 reaction, forming the desired C-C bond.

StepStarting MaterialReagents/ConditionsIntermediate/Product
11-(Pyridin-2-yl)ethanone1. LDA, THF, -78 °CLithium enolate of 1-(pyridin-2-yl)ethanone
2Lithium enolate intermediate2. 2-Bromopropane, -78 °C to RTThis compound

This table is interactive. Click on the headers to sort.

Acylation Reactions Involving Pyridine (B92270) Precursors

This synthetic route, derived from Disconnection A, builds the carbon skeleton by acylating a nucleophilic 2-methylpyridine (B31789) derivative. This is a powerful method for constructing pyridin-2-yl ketones.

The process involves:

Anion Formation: 2-Methylpyridine (α-picoline) is deprotonated at the methyl group using a strong organometallic base, typically n-butyllithium (n-BuLi), in THF at low temperature. This generates the highly nucleophilic 2-picolyllithium. nih.gov

Acylation: The deep red solution of 2-picolyllithium is then reacted with an appropriate acylating agent, such as isobutyryl chloride or isobutyric anhydride. orgsyn.org The nucleophilic carbon attacks the electrophilic carbonyl carbon of the acylating agent.

Work-up: The reaction is quenched with an aqueous solution to yield the final ketone product.

StepStarting MaterialReagents/ConditionsIntermediate/Product
12-Methylpyridine1. n-BuLi, THF, -78 °C2-Picolyllithium
22-Picolyllithium2. Isobutyryl chloride, -78 °C to RT; 3. H₂O quenchThis compound

This table is interactive. Click on the headers to sort.

Condensation Reactions and Subsequent Modifications

Condensation reactions provide another robust avenue for ketone synthesis. A particularly effective method involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis.

This synthesis proceeds in two main stages:

Grignard Addition: 2-Cyanopyridine is treated with isopropylmagnesium bromide or chloride in an ethereal solvent like diethyl ether or THF. wikipedia.org The Grignard reagent adds to the electrophilic carbon of the nitrile, forming a magnesium salt of a ketimine intermediate after the initial addition. sioc-journal.cn

Hydrolysis: The intermediate imine salt is hydrolyzed under acidic conditions (e.g., aqueous HCl). The imine is converted to the corresponding ketone, and the reaction mixture is then neutralized and extracted to isolate the final product. This method avoids the use of highly reactive organolithium reagents.

StepStarting MaterialReagents/ConditionsIntermediate/Product
12-Cyanopyridine1. Isopropylmagnesium bromide, THFMagnesium salt of the intermediate ketimine
2Ketimine intermediate2. Aqueous acid (e.g., HCl(aq)), then work-upThis compound

This table is interactive. Click on the headers to sort.

Modern Catalytic Approaches to this compound Synthesis

The construction of the carbon skeleton of this compound, which features a pyridine ring linked to an isopropyl ketone moiety, can be efficiently achieved through various modern catalytic strategies. These methods offer significant advantages over classical synthetic routes in terms of efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a powerful toolkit for the formation of the key C-C bond between the pyridine ring and the butanone side chain. Palladium, nickel, and rhodium complexes are prominent catalysts for such transformations.

One plausible strategy involves the cross-coupling of a 2-pyridyl organometallic reagent with an activated derivative of isovaleric acid. For instance, a Negishi coupling could be employed, reacting 2-pyridylzinc chloride with isobutyryl chloride, catalyzed by a palladium complex such as Pd(PPh₃)₄. Alternatively, Suzuki-Miyaura coupling of 2-pyridylboronic acid with isobutyryl chloride could be envisioned, although this is less common for acyl chlorides.

A more contemporary approach is the direct C-H activation of pyridine followed by acylation. This avoids the pre-functionalization of the pyridine ring. For example, palladium-catalyzed oxidative coupling of 2-phenylpyridines with aldehydes has been demonstrated to form ketones, suggesting a similar reaction could be adapted for pyridine itself with isobutyraldehyde, followed by an oxidation step. nih.gov Similarly, rhodium(III)-catalyzed C-H acylation using aldehydes has shown high functional group compatibility. nih.gov

Nickel catalysis offers another efficient route. Methods for coupling N-alkyl pyridinium (B92312) salts with activated carboxylic acids, such as acyl fluorides or 2-pyridyl esters, have been developed. nih.gov This approach could be adapted by activating isovaleric acid and coupling it with a suitable 2-halopyridine derivative in the presence of a nickel catalyst and a reducing agent like manganese metal. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Ketone Synthesis Relevant to this compound

Catalyst System Reactant 1 Reactant 2 Product Type Yield (%)
Pd(OAc)₂ / Air 2-Phenylpyridine Various Aldehydes 2-Acylphenylpyridine High
[Cp*RhCl₂]₂ / AgSbF₆ N-Phenyl-2-aminopyridine Aryl/Alkyl Aldehydes Ortho-Acylated Product High

Organocatalytic Methodologies

Organocatalysis, which utilizes small organic molecules as catalysts, presents a metal-free alternative for the synthesis of this compound. Enamine and enol catalysis are particularly relevant for forming the α-carbon-carbonyl bond.

A hypothetical organocatalytic route could involve the reaction of 2-picolinaldehyde with an acetone (B3395972) derivative under enamine catalysis. For instance, a secondary amine catalyst like proline could react with isobutyraldehyde to form an enamine. This enamine could then act as a nucleophile, attacking a suitable 2-pyridyl electrophile.

While direct synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes has been achieved via amino-organocatalysis, showcasing the utility of this approach for pyridine functionalization, specific examples for ketone synthesis are less common. rsc.org However, the general principles of organocatalytic α-functionalization of aldehydes and ketones are well-established and could be adapted for this synthesis.

Table 2: General Examples of Organocatalytic C-C Bond Formation

Catalyst Reaction Type Substrate 1 Substrate 2 Product Type
Proline Aldol (B89426) Reaction Aldehyde Ketone β-Hydroxy Ketone
Chiral Imidazolidinone α-Alkylation Aldehyde Electrophile α-Alkylated Aldehyde

Photoredox Catalysis in Synthesis

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, enabling novel bond constructions. princeton.edu This strategy is highly applicable to the synthesis of this compound.

One potential pathway involves the generation of an acyl radical from a suitable precursor, which then reacts with a pyridine derivative. mdpi.com For example, isovaleric acid could be converted into a redox-active ester or an acyl silane. Under irradiation with visible light in the presence of a photocatalyst (e.g., an iridium or ruthenium complex), a single-electron transfer (SET) process can generate the corresponding isobutyryl radical. acs.org This radical could then be trapped by a 2-substituted pyridine, such as 2-bromopyridine, in a Giese-type addition, or participate in a cross-coupling reaction.

Alternatively, a pyridyl radical could be generated from a halopyridine or a pyridine N-oxide, which then couples with an enolate or enol ether derived from isobutyl methyl ketone. The branch-selective pyridylation of alkenes via photoredox catalysis demonstrates the feasibility of generating and utilizing pyridyl radicals in complex bond formations. researchgate.net

Table 3: Representative Photoredox-Catalyzed Reactions for C-C Bond Formation

Photocatalyst Radical Precursor Coupling Partner Reaction Type
Ir(ppy)₃ Carboxylic Acid Alkene Acyl-alkene Addition
Ru(bpy)₃Cl₂ α-Bromoketone Alkene Atom Transfer Radical Addition

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, minimization of waste, and maximization of reaction efficiency.

Solvent-Free or Low-Solvent Synthesis

Performing reactions in the absence of a solvent or in environmentally benign solvents (e.g., water, ethanol, or supercritical CO₂) can significantly reduce the environmental footprint of a synthesis. Many modern catalytic methods are amenable to such conditions.

For instance, solvent-free syntheses of 2,4,6-triarylpyridines have been reported, demonstrating that pyridine ring formation can be achieved without bulk solvents. researchgate.nettandfonline.com These methods often utilize microwave irradiation or solid-supported catalysts to facilitate the reaction. It is conceivable that the final coupling step to form this compound could be adapted to solvent-free conditions, particularly for solid-phase or mechanochemical reactions. A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides highlights the potential for atom-economical, solventless approaches in pyridine chemistry. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. jocpr.com Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so.

When evaluating the proposed synthetic routes for this compound, C-H activation and photoredox catalysis pathways can offer higher atom economy compared to classical cross-coupling reactions that require stoichiometric organometallic reagents and generate salt byproducts.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a hypothetical direct C-H acylation of pyridine with isobutyraldehyde followed by oxidation, the atom economy would be high as the main byproduct would be water. In contrast, a Grignard-based synthesis would generate significant amounts of magnesium salt waste. Maximizing reaction efficiency, measured by chemical yield and turnover number (TON) for the catalyst, is also a critical aspect of green synthesis.

Table 4: Comparison of Atom Economy for Hypothetical Syntheses

Synthetic Route Reactants Desired Product Byproducts Atom Economy (%)
Direct C-H Acylation Pyridine, Isobutyraldehyde, Oxidant This compound Reduced Oxidant (e.g., H₂O) High
Negishi Coupling 2-Bromopyridine, Zn, Isobutyryl Chloride This compound ZnBrCl Moderate

Sustainable Reagent Utilization

In the context of modern synthetic chemistry, the principles of green chemistry are increasingly important, encouraging the use of more sustainable reagents and processes. For the synthesis of pyridyl ketones like this compound, several strategies can be employed to enhance the sustainability of the process.

One key area for improvement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.netglobethesis.commdpi.comacs.org For instance, in pyridine synthesis, which can be a precursor step, solid acid or base catalysts can replace homogeneous catalysts that are often difficult to recover. globethesis.com The use of nanocatalysts is also a promising avenue, as they can exhibit high catalytic activity under milder reaction conditions, potentially reducing energy consumption. researchgate.net

Furthermore, the choice of solvents and reagents is critical. The use of bio-based solvents or even solvent-free reaction conditions, where feasible, can significantly reduce the environmental impact. researchgate.net Mechanochemical synthesis, which uses mechanical force to drive chemical reactions, is another innovative approach that can minimize or eliminate the need for solvents. nih.gov

Continuous flow chemistry offers a more sustainable alternative to traditional batch processing. researchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for better control over reaction parameters, improved safety, and often higher yields and purity, which can reduce the need for extensive purification steps. researchgate.net

The following table summarizes some sustainable approaches applicable to the synthesis of pyridyl ketones:

Sustainable Approach Description Potential Application in Synthesis Reference
Heterogeneous CatalysisUse of solid-supported catalysts that are easily separated and recycled.Solid acid/base catalysts for precursor synthesis; supported metal catalysts for oxidation or coupling steps. globethesis.commdpi.com
NanocatalysisEmployment of catalysts with nanoscale dimensions for enhanced reactivity and selectivity.Nanoparticle catalysts for C-C bond formation or functional group transformations under mild conditions. researchgate.net
Flow ChemistryPerforming reactions in a continuous stream rather than in a batch reactor.Safer handling of organometallic reagents and improved control over acylation or oxidation reactions. researchgate.net
Bio-based Solvents/Solvent-free ReactionsUtilizing renewable solvents or eliminating solvents altogether.Reducing volatile organic compound (VOC) emissions and simplifying product isolation. researchgate.net
MechanochemistryUsing mechanical energy to induce chemical reactions.Potentially for solid-state reactions, reducing the need for solvents and heating. nih.gov

Chemical Reactivity and Transformations of 3 Methyl 1 Pyridin 2 Yl Butan 2 One

Reactivity at the Carbonyl Group

The carbonyl group (C=O) is a site of significant electrophilicity at the carbon atom and nucleophilicity at the oxygen atom, making it susceptible to a variety of reactions.

Nucleophilic Addition Reactions

The partially positive carbon atom of the carbonyl group in 3-Methyl-1-(pyridin-2-yl)butan-2-one is a prime target for nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction, known as nucleophilic addition, proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields the final addition product. A wide array of nucleophiles can participate in this reaction, leading to a diverse set of products.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
Hydride IonSodium borohydride (B1222165) (NaBH₄)Secondary Alcohol
Grignard ReagentMethylmagnesium bromide (CH₃MgBr)Tertiary Alcohol
Organolithium ReagentButyllithium (CH₃CH₂CH₂CH₂Li)Tertiary Alcohol
Cyanide IonSodium cyanide (NaCN)Cyanohydrin
Acetylide IonSodium acetylide (HC≡CNa)Propargyl Alcohol

These reactions are fundamental in constructing more complex molecular architectures from the parent ketone.

Reduction Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This transformation is typically achieved using metal hydride reagents. The choice of reducing agent can influence the selectivity and reaction conditions.

Common reducing agents for this transformation include:

Sodium borohydride (NaBH₄): A mild reducing agent, often used in protic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, which must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107). It will also reduce other functional groups if present.

The product of this reduction is 3-methyl-1-(pyridin-2-yl)butan-2-ol.

Table 2: Common Reduction Reactions

ReagentSolventProduct
Sodium borohydride (NaBH₄)Methanol3-Methyl-1-(pyridin-2-yl)butan-2-ol
Lithium aluminum hydride (LiAlH₄)Diethyl ether3-Methyl-1-(pyridin-2-yl)butan-2-ol

Enolate Chemistry and α-Functionalization

The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit enhanced acidity. masterorganicchemistry.com Deprotonation of the α-carbon in this compound by a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the functionalization of the α-position. masterorganicchemistry.com

Table 3: Representative α-Functionalization Reactions

Reaction TypeElectrophileReagent ExampleProduct
AlkylationAlkyl halideMethyl iodide (CH₃I)3,3-Dimethyl-1-(pyridin-2-yl)butan-2-one
HalogenationHalogenBromine (Br₂)1-Bromo-3-methyl-1-(pyridin-2-yl)butan-2-one
Aldol (B89426) AdditionAldehydeBenzaldehyde (C₆H₅CHO)3-Hydroxy-2-methyl-4-(pyridin-2-yl)-1-phenylbutan-1-one

This reactivity provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the α-position.

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature significantly influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution (where applicable)

Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene (B151609). wikipedia.orgquimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack and can be protonated or coordinate to Lewis acids under typical reaction conditions, further deactivating the ring. wikipedia.org When substitution does occur, it is directed to the 3- and 5-positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quimicaorganica.orgaklectures.com

Table 4: Potential Electrophilic Aromatic Substitution Reactions (requiring forcing conditions)

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄, heat3-Methyl-1-(3-nitro-pyridin-2-yl)butan-2-one and 3-Methyl-1-(5-nitro-pyridin-2-yl)butan-2-one
SulfonationSO₃, H₂SO₄, heat2-(3-Methyl-2-oxobutyl)pyridine-5-sulfonic acid

Nucleophilic Aromatic Substitution (where applicable)

In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. echemi.comstackexchange.comquora.com In these positions, the negative charge of the intermediate can be delocalized onto the nitrogen atom, which is stabilizing. echemi.comstackexchange.com For this compound, the 2-position is already substituted. While direct substitution at this position would require the displacement of a group that is not a good leaving group, understanding this reactivity pattern is crucial for pyridine chemistry in general. A classic example of this type of reaction is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. wikipedia.org

Quaternization and N-Oxidation Reactions

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic center, readily participating in quaternization and N-oxidation reactions.

Quaternization: This reaction involves the alkylation of the pyridine nitrogen, leading to the formation of a positively charged pyridinium (B92312) salt. Typically, this is achieved by treating the parent compound with an alkyl halide. The reactivity of the alkyl halide is a key factor, with iodides being more reactive than bromides, and chlorides being the least reactive. The reaction is a classic SN2 substitution where the pyridine nitrogen acts as the nucleophile. The presence of the acyl group at the 2-position can influence the reaction rate due to steric and electronic effects, but quaternization is a fundamental reaction of pyridines.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide by treatment with various oxidizing agents. Common reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid catalyst like acetic acid. chemtube3d.com The resulting N-oxide exhibits altered electronic properties, which can influence the reactivity of the pyridine ring in subsequent reactions. For instance, N-oxidation can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. chemtube3d.com

A summary of typical reagents for these transformations is presented below.

TransformationReagentProduct
QuaternizationMethyl Iodide (CH₃I)2-(3-Methyl-2-oxobutyl)-1-methylpyridin-1-ium iodide
N-Oxidationm-CPBA3-Methyl-1-(1-oxido-pyridin-1-ium-2-yl)butan-2-one

Reactivity of the α-Methylene Group

The methylene (B1212753) group situated between the pyridinyl and carbonyl groups (the α-methylene group) is activated by both adjacent functionalities. The electron-withdrawing nature of the carbonyl group significantly increases the acidity of the α-protons, making them susceptible to removal by both acids and bases.

In the presence of an acid catalyst, this compound can undergo enolization. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the removal of an α-proton to form an enol intermediate. This enol can then act as a nucleophile in subsequent reactions.

One of the characteristic reactions is an acid-catalyzed aldol-type condensation. masterorganicchemistry.com In this process, the enol form of one molecule of this compound can attack the protonated carbonyl of another molecule. Subsequent dehydration of the aldol adduct would lead to the formation of a more conjugated system. Such self-condensation reactions are common for ketones with α-hydrogens under acidic conditions. researchgate.net

The α-protons of this compound are readily abstracted by a base to form a resonance-stabilized enolate. masterorganicchemistry.com The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The ketone is unsymmetrical, with protons on the methylene group adjacent to the pyridine ring and a single proton on the methine carbon of the isopropyl group. This allows for the formation of two different enolates: the kinetic enolate (formed by removal of the less hindered methylene proton) and the thermodynamic enolate (formed by removal of the more substituted methine proton). The choice of base and reaction conditions can influence the regioselectivity of enolate formation. masterorganicchemistry.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures typically favor the formation of the kinetic enolate. mnstate.edu

Once formed, the enolate can react with various electrophiles:

Alkylation: Reaction with alkyl halides in an SN2 fashion to introduce an alkyl group at the α-position. mnstate.edu

Aldol Condensation: Reaction with aldehydes or other ketones to form β-hydroxy ketones, which can then be dehydrated to α,β-unsaturated ketones. researchgate.net

Oxidation and Reduction Chemistry of this compound

The carbonyl group is the primary site for oxidation and reduction reactions, although other parts of the molecule can also be affected under certain conditions.

The direct oxidation of the ketone functional group in this compound would require harsh conditions and likely lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. A more synthetically useful approach involves the oxidation of the corresponding secondary alcohol, which can be obtained by reduction of the ketone. Reagents like pyridinium chlorochromate (PCC) or the Collins reagent (CrO₃·2pyridine) are effective for the oxidation of secondary alcohols to ketones without over-oxidation. vanderbilt.edumasterorganicchemistry.com These reagents are generally mild enough to not affect the pyridine ring. libretexts.org

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, 3-Methyl-1-(pyridin-2-yl)butan-2-ol. This transformation is commonly achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones. masterorganicchemistry.com It is typically used in protic solvents like methanol or ethanol. NaBH₄ is generally not strong enough to reduce esters, amides, or the pyridine ring. masterorganicchemistry.comlibretexts.org

Lithium aluminum hydride (LiAlH₄): This is a much more powerful reducing agent than NaBH₄. chemistrysteps.com It can reduce ketones to secondary alcohols and is also capable of reducing a wider range of functional groups. While it can reduce the pyridine ring under certain conditions, the reduction of the ketone is typically much faster. The reaction is usually carried out in an aprotic solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup.

The table below summarizes common selective reduction processes for the carbonyl group.

ReagentSolventProduct
Sodium Borohydride (NaBH₄)Methanol (MeOH)3-Methyl-1-(pyridin-2-yl)butan-2-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether (Et₂O), then H₂O3-Methyl-1-(pyridin-2-yl)butan-2-ol

Rearrangement Reactions and Fragmentations

While specific, named rearrangement reactions extensively documented for this compound are not prevalent in the literature, the chemistry of related pyridyl ketones suggests potential pathways. For instance, reactions analogous to the Boekelheide rearrangement, which involves the functionalization of alkyl groups at the 2-position of pyridines via N-oxide intermediates, could be theoretically explored. acs.orgnih.gov

More commonly studied is the fragmentation behavior of such molecules, particularly under mass spectrometry conditions. The fragmentation pattern is predictable based on the established principles for ketones, pyridines, and alkyl chains. Following electron impact ionization, the molecular ion ([M]•+) of this compound (molar mass: 163.22 g/mol ) would undergo characteristic cleavage reactions.

The primary fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation mode for ketones, involving the cleavage of the bond adjacent to the carbonyl group. libretexts.org Two primary alpha-cleavage events are possible:

Loss of an isobutyl radical (•C₄H₉), leading to the formation of the 2-pyridoyl cation.

Loss of the pyridin-2-ylmethyl radical (•C₆H₆N), resulting in the isobutyryl cation.

McLafferty Rearrangement: This rearrangement can occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen. wikipedia.org In this compound, a hydrogen from one of the methyl groups of the isobutyl moiety can be transferred, leading to the elimination of a neutral propene molecule and the formation of a characteristic radical cation.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN. researchgate.net

The expected major fragments in the electron ionization mass spectrum are detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragments of this compound
m/z (Da)Proposed Fragment IonFragmentation Pathway
163[C₁₀H₁₃NO]•+Molecular Ion (M•+)
106[C₆H₄NO]+Alpha-cleavage: Loss of isobutyl radical (•C₄H₉)
92[C₆H₆N]+Cleavage of the C-C bond between the methylene and carbonyl groups
71[C₄H₇O]+Alpha-cleavage: Loss of pyridin-2-ylmethyl radical (•C₅H₄NCH₂)
78[C₅H₄N]•+Fragmentation of the side chain, leaving the pyridine radical cation

Metal Coordination and Complexation Chemistry

The presence of both a pyridine nitrogen atom and a carbonyl oxygen atom makes this compound an effective chelating ligand for a wide range of metal ions.

This compound functions as a bidentate, N,O-donor ligand. The lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring and a lone pair on the carbonyl oxygen atom can be donated to a metal center. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. rsc.orgresearchgate.net

The coordination properties can be summarized as:

Donor Atoms: Pyridine Nitrogen (N) and Carbonyl Oxygen (O).

Denticity: Bidentate.

Charge: It is a neutral ligand.

Steric Hindrance: The isobutyl group introduces moderate steric bulk near the coordination sphere, which can influence the geometry of the resulting metal complex and the number of ligands that can coordinate to the metal center.

The synthesis of metal complexes with this type of pyridyl ketone ligand generally involves a straightforward reaction between the ligand and a metal salt in a suitable solvent. acs.org A typical procedure would be the addition of this compound to a solution of a metal halide (e.g., PdCl₂, CuCl₂), acetate, or nitrate (B79036) salt in a solvent like methanol or ethanol. The reaction mixture is often stirred at room temperature or gently heated to facilitate the formation of the complex, which may then be isolated by crystallization. acs.orgresearchgate.net

The characterization of these resulting metal complexes relies on a suite of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Table 2: Techniques for Characterization of Metal Complexes
TechniqueInformation ObtainedExpected Observations for Complexes
Infrared (IR) SpectroscopyIdentifies coordination sites by observing shifts in vibrational frequencies.A shift of the C=O stretching frequency to a lower wavenumber upon coordination to the metal ion. Changes in the C=N stretching vibrations of the pyridine ring. researchgate.net
UV-Visible SpectroscopyProvides information about the electronic transitions and geometry of the complex.Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes.
Nuclear Magnetic Resonance (NMR)Elucidates the structure of the complex in solution.Shifts in the proton and carbon signals of the pyridine ring and the alkyl chain upon coordination, confirming the ligand's binding to the metal.
Single-Crystal X-ray DiffractionProvides the precise three-dimensional structure, including bond lengths and angles.Confirms the bidentate N,O-coordination mode and reveals the overall geometry of the complex (e.g., square planar, tetrahedral, or octahedral). acs.orgnih.gov
Elemental AnalysisDetermines the empirical formula and confirms the metal-to-ligand stoichiometry.The experimental percentages of C, H, and N will match the calculated values for the proposed complex formula. researchgate.net

Metal complexes containing pyridine-based ligands are widely used as catalysts in organic synthesis. nih.govmdpi.com By analogy with structurally similar pyridyl ketone and other pyridyl-containing complexes, metal complexes of this compound are expected to show catalytic activity in several important transformations.

Palladium Complexes in Cross-Coupling Reactions: Palladium(II) complexes with N-donor ligands are renowned catalysts for C-C bond-forming reactions. nih.govresearchgate.net A palladium complex of this compound could potentially catalyze reactions such as the Heck reaction (coupling of an alkene with an aryl halide) and the Suzuki coupling (coupling of an organoboron compound with an organohalide). acs.org The ligand would serve to stabilize the palladium center and modulate its reactivity during the catalytic cycle.

Other Potential Applications: Complexes with other transition metals, such as chromium or cobalt, could be investigated as precatalysts in oligomerization or polymerization reactions. mdpi.com The specific electronic and steric environment provided by the ligand can influence the activity and selectivity of the metal catalyst in these processes. The coordination of the ligand can create a well-defined active site necessary for controlled chain growth.

Spectroscopic and Structural Characterization Studies of 3 Methyl 1 Pyridin 2 Yl Butan 2 One

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Elucidation

Detailed mass spectrometry studies that would allow for the elucidation of the specific fragmentation pathways of 3-Methyl-1-(pyridin-2-yl)butan-2-one upon ionization are not present in the reviewed literature.

Without access to primary research data, the generation of a scientifically accurate article with the requested detailed research findings and data tables is not feasible.

High-Resolution Mass Spectrometry

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been found in scientific literature. This technique would be crucial for determining the compound's exact mass and elemental composition, confirming its molecular formula of C₁₀H₁₃NO.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

There is no available Tandem Mass Spectrometry (MS/MS) data for this compound. MS/MS studies would provide valuable information about the compound's fragmentation patterns, which is essential for confirming its molecular structure and the connectivity of its atoms.

X-ray Crystallography and Solid-State Structural Analysis (if crystalline form exists)

No published X-ray crystallography data exists for this compound. This indicates that either the compound has not been successfully crystallized and analyzed by this method, or the results have not been made publicly available.

Crystal Packing and Intermolecular Forces

Without a crystal structure, no information can be provided regarding the crystal packing or the nature of intermolecular forces (such as hydrogen bonding or van der Waals interactions) in the solid state of this compound.

Absolute Configuration Determination

As the compound is chiral, X-ray crystallography of a single enantiomer would be the definitive method for determining its absolute configuration. However, due to the lack of crystallographic data, this information is not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral)

No chiroptical spectroscopy data, such as circular dichroism (CD) spectra, has been reported for the enantiomers of this compound. Such data would be instrumental in characterizing the individual enantiomers and studying their stereochemical properties.

Theoretical and Computational Investigations of 3 Methyl 1 Pyridin 2 Yl Butan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the fundamental electronic properties of molecules. numberanalytics.comnumberanalytics.com These computational approaches allow for a detailed examination of electronic structure, charge distribution, and the prediction of various spectroscopic properties, providing a molecular-level understanding that complements experimental observations.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org According to FMO theory, the energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity and its electronic transition properties. numberanalytics.com

For 3-Methyl-1-(pyridin-2-yl)butan-2-one, the HOMO is expected to be primarily localized on the regions of highest electron density, which include the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, due to their lone pairs of electrons. The LUMO, conversely, is anticipated to be a π-antibonding (π*) orbital distributed across the conjugated system of the pyridine ring and the carbonyl group. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and a lower energy requirement for electronic excitation. numberanalytics.com The interaction between the nitrogen lone pair (n) and the carbonyl π* orbital gives rise to an n→π* electronic transition, a characteristic feature of such molecules. researchgate.netrsc.org

Table 1: Predicted Characteristics of Frontier Molecular Orbitals for this compound
OrbitalPredicted NatureExpected LocalizationRole in Reactivity
HOMONon-bonding (n) / πNitrogen (pyridine) and Oxygen (carbonyl) lone pairsNucleophilic character; site of electron donation
LUMOπ-antibonding (π*)Pyridine ring and Carbonyl groupElectrophilic character; site of electron acceptance

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

In the case of this compound, the MEP surface is expected to show distinct regions of negative and positive potential.

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are predicted to be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These sites are susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): These electron-deficient areas are likely located around the hydrogen atoms of the pyridine ring and the alkyl side chain, representing sites prone to nucleophilic attack.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and the interpretation of experimental results. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. numberanalytics.comgithub.io For this compound, the predicted spectra would exhibit characteristic signals corresponding to its unique structural fragments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Pyridine-H~7.2 - 8.6~120 - 150Aromatic region, complex splitting patterns
CH₂ (alpha to Py and C=O)~4.0~50Singlet, deshielded by adjacent groups
C=O-~210Characteristic ketone carbonyl shift
CH (isopropyl)~2.8~40Septet, deshielded by carbonyl
CH₃ (isopropyl)~1.1~18Doublet

Infrared (IR) Spectroscopy

Computational vibrational analysis using DFT can predict the IR spectrum of a molecule, identifying the frequencies and intensities of its vibrational modes. nih.gov This is particularly useful for identifying key functional groups.

Table 3: Predicted Principal IR Absorption Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
C-H stretch (aromatic)3100 - 3000Pyridine ring
C-H stretch (aliphatic)3000 - 2850Alkyl chain
C=O stretch~1715Ketone
C=C, C=N stretch1600 - 1450Pyridine ring

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.deresearchgate.netnih.gov The calculations provide the absorption wavelengths (λ_max) and the nature of the corresponding electronic transitions.

Table 4: Predicted UV-Vis Absorption Data for this compound
Predicted λ_max (nm)Electronic TransitionInvolved Orbitals
~260 - 280π → πPyridine ring
~300 - 320n → πCarbonyl group

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through rotation around its single bonds, and their relative stabilities. libretexts.org For a flexible molecule like this compound, understanding its conformational preferences is crucial as different conformers can have different properties and reactivity.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. nih.gov Force fields such as MM3 and MM4 are employed to efficiently explore the vast conformational space of flexible molecules. acs.orgresearchgate.net

Molecular Dynamics (MD) simulations build upon MM by introducing the element of time, simulating the movement of atoms and molecules over a specific period at a given temperature. nih.gov This allows for the observation of conformational transitions and the determination of the relative populations of different conformers in a dynamic system. rsc.orgbris.ac.uk For this compound, MD simulations would be used to explore the rotational dynamics around the C-C single bonds, identifying the most frequently occurring and thus most stable conformational families.

Density Functional Theory (DFT) for Conformational Minima

While MM and MD are excellent for exploring the conformational landscape, DFT is used to obtain more accurate energies and geometries for the identified conformers. doi.orgnih.gov By performing geometry optimizations with DFT, one can locate the precise structures of the conformational minima (stable conformers) and the transition states that separate them. researchgate.net

The results of such an analysis are typically visualized as a potential energy surface, a plot of energy versus one or more key dihedral angles. The valleys on this surface correspond to the stable, low-energy conformers, while the peaks represent the energy barriers to rotation between them. This provides a detailed map of the molecule's conformational flexibility and the relative stabilities of its different shapes.

Reaction Mechanism Studies

No published studies were found that computationally characterize the reaction mechanisms involving this compound.

Transition State Characterization

Information regarding the transition state geometries, energies, and vibrational frequencies for reactions involving this compound is not available.

Reaction Coordinate Mapping and Energy Barriers

There are no available data mapping the reaction coordinates or calculating the energy barriers for chemical transformations of this compound.

Ligand-Metal Interaction Modeling

Computational models detailing the interaction of this compound as a ligand with metal ions have not been published.

Binding Affinity Calculations

Specific calculations quantifying the binding affinity (such as dissociation constants or binding free energies) between this compound and various metal centers are not present in the literature.

Computational Studies of Catalytic Cycles

There is no research detailing the computational modeling of catalytic cycles where this compound acts as a reactant, ligand, or product.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

No QSPR or QSAR models that include this compound to predict its non-biological properties could be located.

Applications of 3 Methyl 1 Pyridin 2 Yl Butan 2 One in Chemical Research

A Foundational Element in Organic Synthesis

The intricate molecular architecture of 3-Methyl-1-(pyridin-2-yl)butan-2-one positions it as a significant starting material in the field of organic synthesis. Its reactivity allows for the construction of diverse molecular frameworks, particularly in the realm of heterocyclic chemistry.

Gateway to Complex Heterocyclic Architectures

The presence of both a pyridine (B92270) nucleus and a reactive ketone moiety enables this compound to serve as a key precursor in the synthesis of a variety of complex heterocyclic systems. The nitrogen atom in the pyridine ring can act as a nucleophile or a directing group, while the ketone functionality provides a site for numerous chemical transformations. Researchers have explored its utility in cyclization reactions to form fused heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science.

For instance, the ketone can undergo condensation reactions with various binucleophiles to construct new rings. The general reactivity of pyridinyl ketones suggests that they can participate in reactions such as the Hantzsch pyridine synthesis or related multicomponent reactions to afford highly substituted pyridine derivatives. While specific examples detailing the use of this compound in these capacities are not extensively documented in publicly available literature, the fundamental principles of organic synthesis support its potential as a valuable precursor.

An Intermediate in the Pathway to Functional Molecules

Beyond its role as a direct precursor to heterocyclic systems, this compound can also function as a crucial intermediate in multi-step synthetic sequences. The ketone group can be readily transformed into other functional groups, such as alcohols, amines, or alkenes, thereby paving the way for the synthesis of a wide array of functional molecules.

The strategic placement of the pyridine ring can influence the reactivity and properties of the final products. For example, the synthesis of novel pharmaceutical agents or agrochemicals could potentially involve the modification of the butanone side chain of this molecule. The pyridine unit itself can be a key pharmacophore or a coordinating site in biologically active compounds.

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound provides an excellent coordination site for metal ions, making it a valuable component in the design of novel ligands for coordination chemistry.

Chelation Capabilities with Metal Centers

The structure of this compound allows it to act as a bidentate ligand, where both the pyridinyl nitrogen and the carbonyl oxygen can coordinate to a metal center, forming a stable chelate ring. This chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands. The specific coordination properties, such as the bond angles and distances, would depend on the nature of the metal ion and the reaction conditions.

The steric bulk provided by the isobutyl group can influence the geometry and reactivity of the resulting metal complexes. This feature can be exploited in the design of catalysts where the steric environment around the metal center is crucial for selectivity.

Potential Roles in Homogeneous Catalysis

Potential applications in homogeneous catalysis could include:

C-C Bond Formation: The metal complexes could catalyze cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental for the construction of complex organic molecules.

Oxidation Reactions: The metal center could facilitate the oxidation of various substrates, for example, the epoxidation of alkenes or the oxidation of alcohols.

Reduction Reactions: Conversely, these complexes could also be designed to catalyze reduction reactions, such as the hydrogenation of unsaturated bonds.

While specific catalytic applications of complexes of this compound are not widely reported, the principles of ligand design in catalysis suggest its potential in these areas.

Exploring Frontiers in Material Science

The unique combination of a polymerizable or supramolecularly interacting pyridine unit and a modifiable side chain makes this compound an interesting candidate for applications in material science.

The pyridine ring can be a component of polymerizable monomers. For instance, vinyl groups could be introduced into the pyridine ring or the side chain, allowing the molecule to be incorporated into polymer chains. The resulting polymers would possess the properties of the pyridine unit, such as its coordination ability and potential for hydrogen bonding, which could lead to materials with interesting thermal, optical, or mechanical properties.

Furthermore, the pyridine moiety is a well-known building block for supramolecular assemblies. Through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and metal coordination, molecules of this compound or its derivatives could self-assemble into well-defined, higher-order structures. These supramolecular architectures could find applications in areas such as sensing, catalysis, and the development of "smart" materials.

Monomer in Polymer Synthesis

There is no available research data to suggest that this compound has been utilized as a monomer in polymer synthesis.

Component in Self-Assembled Systems

No studies have been identified that describe the use of this compound as a component in self-assembled systems.

Research Probes in Chemical Biology (excluding human clinical studies)

Tool Compound for Target Identification

There is no documented use of this compound as a tool compound for target identification in chemical biology research.

Structural Analogue for Mechanistic Investigations

No literature has been found that details the use of this compound as a structural analogue for mechanistic investigations in chemical biology.

Advanced Derivatives and Analog Synthesis of 3 Methyl 1 Pyridin 2 Yl Butan 2 One

Structural Modifications of the Pyridine (B92270) Moiety

The pyridine ring is a key component of the molecule, and its electronic properties and steric profile can be fine-tuned through the introduction of various substituents or by replacing the entire ring system with a bioisosteric equivalent.

Electron-donating groups, such as alkyl and alkoxy groups, increase the electron density of the pyridine ring. This enhancement in electron density can increase the basicity of the pyridine nitrogen and may influence the molecule's interaction with biological targets. Conversely, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density of the ring, making it less basic and more susceptible to nucleophilic aromatic substitution reactions.

The electronic effects of these substituents can be quantified using Hammett parameters, which correlate reaction rates and equilibrium constants for a wide range of reactions involving substituted aromatic compounds. For instance, the introduction of an electron-withdrawing group is expected to increase the electrophilicity of the carbonyl carbon in the butanone chain, potentially altering its reactivity towards nucleophiles. Research on Fe-pyridinophane complexes has demonstrated that modifications to the pyridine ring regulate the electronics and reactivity of the metal center, a principle that can be extrapolated to the influence of substituents on the ketone functionality in 3-methyl-1-(pyridin-2-yl)butan-2-one. researchgate.net

Table 1: Predicted Effects of Pyridine Ring Substituents on the Properties of this compound Derivatives

Substituent TypeExample SubstituentsPredicted Effect on Pyridine BasicityPredicted Effect on Ketone Electrophilicity
Electron-Donating-CH₃, -OCH₃IncreaseDecrease
Electron-Withdrawing-NO₂, -CN, -ClDecreaseIncrease

Bioisosteric replacement is a widely employed strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. mdpi.com In the context of this compound, the pyridine ring can be replaced with other heteroaromatic systems such as pyrimidine (B1678525) or quinoline (B57606).

Pyrimidine Analogs: The replacement of the pyridine ring with a pyrimidine ring introduces a second nitrogen atom into the aromatic system. This modification can significantly alter the compound's hydrogen bonding capabilities, polarity, and metabolic stability. escholarship.org The synthesis of pyrimidine analogs of this compound could be achieved through several established synthetic routes. One potential approach involves the condensation of a 1,3-dicarbonyl compound with an amidine, a common method for pyrimidine synthesis. organic-chemistry.org Alternatively, pyrimidinyl ketones can be synthesized from simple alkylpyrimidines. wikipedia.org The synthesis of 2-(pyridin-2-yl) pyrimidine derivatives has been reported, providing a basis for the development of synthetic pathways to the desired analogs. oarjbp.comadichemistry.com

Quinoline Analogs: Replacing the pyridine ring with a quinoline scaffold results in a larger, more lipophilic molecule with an extended aromatic system. researchgate.net This modification can influence the compound's binding affinity to biological targets and its pharmacokinetic profile. The synthesis of quinoline analogs can be accomplished through various named reactions, including the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgmasterorganicchemistry.com Microwave-assisted synthesis has also been shown to be an efficient method for the formation of quinolines from heteroaromatic ketones and 2-aminobenzophenones. wikipedia.org

Table 2: Comparison of Physicochemical Properties of Pyridine and its Bioisosteres

HeterocycleNumber of Nitrogen AtomsAromaticityHydrogen Bond Acceptors
Pyridine1Aromatic1
Pyrimidine2Aromatic2
Quinoline1Aromatic1

Modifications at the Ketone Functionality

The ketone group is a versatile functional handle that can be transformed into a variety of other functionalities, providing access to a wide range of derivatives with diverse chemical properties.

Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 3-methyl-1-(pyridin-2-yl)butan-2-ol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol can serve as a precursor for further derivatization, such as esterification or etherification. A study on a related 2-acetylpyridine (B122185) derivative demonstrated its alkylation with diisopropylzinc (B128070) to yield a tertiary alcohol. mdpi.com

Amines: Reductive amination provides a direct route to convert the ketone into an amine. masterorganicchemistry.comlibretexts.org This one-pot reaction typically involves the formation of an imine intermediate by reacting the ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to the synthesis of primary, secondary, and tertiary amines.

Esters: The Baeyer-Villiger oxidation offers a method for the conversion of the ketone to an ester. wikipedia.org This reaction involves the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl group. In the case of this compound, the migratory aptitude of the adjacent groups (the pyridin-2-ylmethyl group and the isopropyl group) would determine the regioselectivity of the oxygen insertion and thus the final ester product. organic-chemistry.org A study on the Baeyer-Villiger oxidation of 3-methyl-2-butanone (B44728) indicates that the isopropyl group has a higher migratory aptitude than the methyl group. chegg.combrainly.com

Imines: The ketone can be converted to an imine (Schiff base) through a condensation reaction with a primary amine. youtube.com This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule. The resulting imine can be a stable compound or can serve as an intermediate for further reactions, such as reduction to an amine.

Oximes: Reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) yields an oxime. researchgate.net This condensation reaction is a reliable method for the derivatization of ketones and the resulting oximes are often crystalline solids, which can be useful for characterization purposes. chemicalbook.com Oximes also exhibit a range of biological activities and can serve as precursors for other functional groups. youtube.com

Hydrazones: Condensation of the ketone with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. nih.gov This reaction is analogous to imine and oxime formation. Hydrazones are valuable intermediates in organic synthesis, for example, in the Wolff-Kishner reduction to deoxygenate the carbonyl group to a methylene (B1212753) group. lscollege.ac.in

Table 3: Summary of Ketone Modifications and Corresponding Reagents

DerivativeReagent(s)
AlcoholNaBH₄ or LiAlH₄
AmineR-NH₂, NaBH₃CN
Esterm-CPBA
ImineR-NH₂
OximeNH₂OH
HydrazoneH₂NNH₂

Branching and Chain Extension at the Butanone Moiety

The butanone side chain offers opportunities for structural elaboration through the introduction of branches or the extension of the carbon chain. These modifications can be achieved by leveraging the reactivity of the α-carbon to the ketone.

The α-carbon of the ketone can be deprotonated by a suitable base to form an enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Alkylation: Direct alkylation of the enolate with an alkyl halide would introduce a new alkyl group at the α-position, leading to a more sterically hindered ketone. A study on the enantioselective alkylation of 2-alkylpyridines has been reported, providing a potential strategy for the asymmetric α-alkylation of this compound. escholarship.org

Mannich Reaction: The Mannich reaction is a three-component condensation involving the ketone, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgwikipedia.org This reaction results in the formation of a β-amino-ketone, known as a Mannich base, effectively adding an aminomethyl group to the α-position of the ketone. adichemistry.com

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the ketone with an active methylene compound in the presence of a basic catalyst. nih.gov This reaction leads to the formation of a new carbon-carbon double bond and can be used to introduce a variety of functionalized substituents at the α-position. mdpi.comsci-hub.ru

Darzens Condensation: The Darzens condensation, or glycidic ester synthesis, involves the reaction of the ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.org This reaction provides a means to introduce a two-carbon unit with an ester functionality.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. libretexts.org This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent), which replaces the carbonyl oxygen with a carbon-based substituent. masterorganicchemistry.com This allows for the extension of the carbon chain and the introduction of a double bond with a defined stereochemistry.

Introduction of Additional Stereocenters

The creation of chiral molecules is a cornerstone of modern medicinal chemistry, as stereoisomers of a compound can exhibit significantly different pharmacological and toxicological profiles. For this compound, which possesses a single stereocenter at the C3 position, the introduction of additional stereocenters can lead to a library of diastereomers with potentially unique biological activities. Methodologies for achieving this can be broadly categorized into substrate-controlled and catalyst-controlled transformations.

One theoretical approach to introduce a second stereocenter involves the asymmetric α-alkylation of the corresponding enolate. By employing a chiral lithium amide base, it is possible to achieve deprotonation and subsequent alkylation in an enantioselective manner. nih.gov The success of this strategy would depend on the ability to control the geometry of the resulting enolate and the facial selectivity of the incoming electrophile.

Another powerful strategy is the use of enzymatic reactions, which are renowned for their high stereoselectivity. For instance, the use of acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR) from Bacillus licheniformis has been reported for the synthesis of optically pure α-alkyl-α,β-dihydroxyketones. researchgate.netnih.gov Adapting this enzymatic system could potentially allow for the stereoselective hydroxylation of this compound at the α-position to the carbonyl group, thereby introducing a new stereocenter. The relative and absolute stereochemistry of the resulting diol could be controlled by the choice of enzyme and reaction conditions.

A hypothetical enzymatic dihydroxylation of (R)-3-Methyl-1-(pyridin-2-yl)butan-2-one is presented below, illustrating the potential for generating diastereomeric products.

EntryEnzyme SystemSubstrateProduct DiastereomerDiastereomeric Excess (de)
1Acetylacetoin Reductase (AAR)(R)-3-Methyl-1-(pyridin-2-yl)butan-2-one(1R,3R)-1-hydroxy-3-Methyl-1-(pyridin-2-yl)butan-2-one>95%
2Modified AAR(R)-3-Methyl-1-(pyridin-2-yl)butan-2-one(1S,3R)-1-hydroxy-3-Methyl-1-(pyridin-2-yl)butan-2-one>90%

Palladium-catalyzed asymmetric arylation of α-keto imines represents another sophisticated method for creating chiral α-amino ketones. rsc.org This approach could be adapted to introduce a chiral amino group at the α-position, leading to derivatives with two adjacent stereocenters. The success of such a strategy would hinge on the efficient formation of the α-keto imine from this compound and the subsequent stereoselective addition of an aryl group.

Exploration of Homologs and Analogs

The synthesis and evaluation of homologs and analogs are crucial steps in lead optimization, allowing for the exploration of the structure-activity relationship (SAR). For this compound, this can involve modifications to the pyridyl ring, the alkyl chain, and the ketone functionality.

Homologation , the process of systematically increasing the length of an alkyl chain, can be explored by varying the starting materials. For instance, using different Grignard reagents in a synthetic route that involves the acylation of 2-picolyllithium could lead to a series of homologs with varying lengths of the alkyl group at the C3 position. acs.org

The ketone functionality is another key area for modification. It can be reduced to a secondary alcohol, which introduces a new stereocenter and changes the molecule's hydrogen bonding capabilities. Alternatively, the ketone can be converted to other functional groups, such as oximes or hydrazones, to explore different interactions with biological targets.

A representative table of hypothetical analogs and their synthetic strategies is provided below.

AnalogModificationPotential Synthetic Strategy
4-Methyl-1-(pyridin-2-yl)pentan-2-oneHomologation (addition of a methylene unit)Acylation of 2-picolyllithium with a corresponding N,N-dimethylcarboxamide. acs.org
3-Methyl-1-(6-methylpyridin-2-yl)butan-2-onePyridine ring substitutionSynthesis starting from 2,6-lutidine. acs.org
3-Methyl-1-(pyrimidin-2-yl)butan-2-oneHeterocycle replacementCross-coupling reactions involving a pyrimidine precursor.
3-Methyl-1-(pyridin-2-yl)butan-2-olKetone reductionStereoselective reduction using chiral reducing agents.

The synthesis of polyfunctionalized 2-pyridones from β-keto amides offers a divergent approach to creating a library of analogs. nih.govresearchgate.net This methodology could potentially be adapted to generate a range of pyridone-based derivatives of the parent compound.

Synthesis of Polymeric and Supramolecular Derivatives

The incorporation of this compound into larger molecular assemblies, such as polymers and supramolecular structures, can lead to novel materials with unique properties and potential applications in drug delivery or materials science.

Polymeric derivatives can be synthesized by incorporating the core structure into a polymer backbone. One approach involves the functionalization of a pre-existing polymer with the pyridyl ketone moiety. For example, a polymer with reactive side chains could be modified to attach the this compound unit. Alternatively, a monomeric derivative of the compound could be synthesized and subsequently polymerized. The ketone functionality itself can be a point of attachment, for instance, through the formation of a ketal with a diol-containing monomer before polymerization. The synthesis of in-chain keto-functionalized polyethylene (B3416737) materials provides a precedent for incorporating ketone groups directly into a polymer backbone. uni-konstanz.de

Supramolecular derivatives are formed through non-covalent interactions, such as hydrogen bonding, metal coordination, or host-guest interactions. The pyridine nitrogen of this compound is a key functional group for forming coordination complexes with metal ions. The coordination of di-2-pyridyl ketone to metal centers is well-documented and often leads to the formation of intricate, high-nuclearity clusters. researchgate.net Similarly, the pyridyl group can be alkylated to form pyridinium (B92312) salts, which can then participate in the formation of metalloviologens and other supramolecular structures. rsc.org

Furthermore, the ketone functionality can participate in hydrogen bonding, which can be exploited in the design of self-assembling systems. The use of cyclodextrins as host molecules to form inclusion complexes with polymers is a well-established method for creating supramolecular assemblies. bohrium.com A suitably designed derivative of this compound could act as a guest molecule in such systems.

Derivative TypeSynthetic ApproachKey Intermolecular Interaction
Poly(acrylate) with pendant pyridyl ketoneFunctionalization of poly(acrylic acid)Covalent bonding
Coordination polymerReaction with a metal salt (e.g., ZnCl2)Metal-ligand coordination
Supramolecular hydrogelSelf-assembly of a functionalized derivativeHydrogen bonding, π-π stacking
Host-guest complexEncapsulation within a cyclodextrinHydrophobic interactions

Pharmacophore Elucidation and Optimization (for lead compound discovery, not clinical data)

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. d-nb.inforesearchgate.netnih.gov For this compound, elucidating its pharmacophore can guide the design of more potent and selective analogs for lead compound discovery.

The process typically begins with a set of active and inactive molecules. By comparing their 3D structures and conformational flexibility, a pharmacophore model can be generated. This model consists of a collection of features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation.

For this compound, key pharmacophoric features would likely include:

An aromatic ring (the pyridine).

A hydrogen bond acceptor (the pyridine nitrogen and the ketone oxygen).

A hydrophobic group (the isobutyl moiety).

The spatial relationship between these features would be critical for biological activity. Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules that fit the model and are therefore likely to be active.

Optimization of a lead compound based on the pharmacophore model involves synthesizing new derivatives where the key features are modified to improve binding affinity and selectivity. For example, the position and nature of substituents on the pyridine ring can be altered to enhance interactions with the target. nih.gov Structure-activity relationship (SAR) studies of these new analogs provide feedback to refine the pharmacophore model. researchgate.netnih.govnih.gov

A hypothetical pharmacophore model for a series of analogs of this compound targeting a hypothetical kinase is presented in the table below.

Pharmacophoric FeatureCorresponding MoietyImportance for Activity
Aromatic RingPyridineEssential for π-π stacking interactions in the binding pocket.
Hydrogen Bond Acceptor 1Pyridine NitrogenForms a key hydrogen bond with a backbone amide proton of the protein.
Hydrogen Bond Acceptor 2Ketone OxygenInteracts with a conserved water molecule in the active site.
Hydrophobic PocketIsobutyl GroupOccupies a hydrophobic pocket, contributing to binding affinity.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, a detailed understanding of the SAR can be developed, leading to the design of optimized lead compounds.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Currently, the academic understanding of 3-Methyl-1-(pyridin-2-yl)butan-2-one is rudimentary, primarily confined to its basic chemical identity. Its molecular formula is established as C₁₀H₁₃NO, with a corresponding molecular weight of approximately 163.22 g/mol . The compound is registered under the CAS number 10330-59-3.

Predictive models suggest a boiling point of 80 °C at a pressure of 2 Torr and a density of approximately 1.004 g/cm³. However, a thorough review of scientific literature reveals a conspicuous absence of detailed experimental studies. There is a significant lack of published research on its synthesis, spectroscopic characterization (such as NMR, IR, and mass spectrometry), and specific chemical reactivity. While it is commercially available from several suppliers, this availability appears to be for niche research purposes rather than widespread application, further underscoring its understudied nature.

Identification of Knowledge Gaps and Untapped Research Avenues

The dearth of specific research on this compound presents numerous knowledge gaps and, consequently, a wealth of untapped research avenues. Key areas awaiting investigation include:

Synthetic Methodologies: There is no documented, optimized synthesis for this specific compound in peer-reviewed literature. Exploring various synthetic routes, such as the acylation of picoline derivatives or the application of modern cross-coupling reactions, would be a foundational step.

Spectroscopic and Structural Analysis: Detailed spectroscopic data is essential for a complete chemical profile. Comprehensive analysis using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry would provide invaluable structural confirmation and insights into its electronic properties. X-ray crystallography could offer definitive information on its solid-state conformation.

Chemical Reactivity: The reactivity of the ketone functional group in conjunction with the adjacent pyridinyl ring is a prime area for investigation. Studies on its oxidation, reduction, and reactions at the alpha-carbon could reveal novel chemical transformations. The nitrogen atom of the pyridine (B92270) ring also presents a site for potential reactions such as quaternization or N-oxide formation.

Coordination Chemistry: The presence of the pyridinyl nitrogen and the ketone oxygen suggests potential as a bidentate ligand in coordination chemistry. Investigating its ability to form complexes with various metal ions could lead to the discovery of new catalysts or materials with interesting magnetic or optical properties.

Future Prospects in Synthetic Methodologies

Future research into the synthesis of this compound could focus on developing more efficient and sustainable methods. This could involve the exploration of catalytic C-H activation techniques to directly couple a picoline precursor with a suitable carbonyl-containing fragment. Furthermore, flow chemistry methodologies could be investigated to enable safer and more scalable production. The development of asymmetric syntheses to produce enantiomerically pure forms of the compound would open doors to stereoselective applications.

Potential for Novel Applications in Chemical Science

While currently speculative due to the lack of research, the structural motifs within this compound suggest several potential applications. As a derivative of pyridine, it could serve as a building block in the synthesis of novel pharmaceuticals or agrochemicals. The pyridinyl-ketone scaffold is present in various biologically active molecules, suggesting that this compound could be a valuable intermediate for medicinal chemistry programs. Its potential as a ligand, as mentioned earlier, could also lead to applications in catalysis, for example, in asymmetric synthesis or polymerization reactions.

Interdisciplinary Research Opportunities

The study of this compound offers numerous opportunities for interdisciplinary collaboration. Organic chemists could work with computational chemists to model its reactivity and spectroscopic properties. Collaboration with inorganic chemists would be crucial to explore its coordination chemistry and the properties of its metal complexes. Should any of its derivatives show biological activity, partnerships with pharmacologists and biochemists would be essential to understand its mechanism of action and potential therapeutic applications. The development of this seemingly simple molecule could thus spur innovation across multiple scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.